molecular formula C13H16Cl2N2O3S B6079493 N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide

N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide

Cat. No. B6079493
M. Wt: 351.2 g/mol
InChI Key: OGMLTGLOFIJVCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide, commonly known as DMP785, is a chemical compound that has gained attention in the scientific community due to its potential application in neurological research. DMP785 is a selective antagonist of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes.

Mechanism of Action

DMP785 selectively binds to the NR2B subunit of the N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide receptor and blocks its activity. This leads to a reduction in N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide receptor-mediated synaptic transmission and a decrease in long-term potentiation, which is the process by which synapses are strengthened and learning and memory processes are facilitated. DMP785 has been shown to have a higher affinity for the NR2B subunit than other N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide receptor antagonists, making it a more selective and effective modulator of N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide receptor activity.
Biochemical and Physiological Effects:
DMP785 has been shown to have both acute and long-term effects on N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide receptor activity and synaptic plasticity. Acutely, DMP785 reduces N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide receptor-mediated synaptic transmission and long-term potentiation. Long-term administration of DMP785 has been shown to induce changes in N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide receptor subunit expression and alter synaptic plasticity. DMP785 has also been shown to have potential neuroprotective effects in animal models of neurodegenerative diseases and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of using DMP785 in lab experiments is its selectivity for the NR2B subunit of the N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide receptor, which allows for more precise modulation of N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide receptor activity. DMP785 is also relatively stable and easy to synthesize, making it a convenient tool for studying N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide receptor function. However, one limitation of using DMP785 is its potential off-target effects, as it may interact with other receptors or ion channels in addition to the NR2B subunit. Additionally, the long-term effects of DMP785 on N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide receptor function and synaptic plasticity are not well understood and require further investigation.

Future Directions

There are several future directions for research on DMP785. One area of interest is the potential therapeutic effects of DMP785 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the potential use of DMP785 in the treatment of psychiatric disorders such as depression, anxiety, and addiction. Additionally, further investigation is needed to understand the long-term effects of DMP785 on N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide receptor function and synaptic plasticity, as well as its potential off-target effects.

Synthesis Methods

The synthesis of DMP785 involves the reaction of 2,5-dichlorophenyl isocyanate with 1-methylsulfonyl-3-piperidinecarboxylic acid. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure DMP785.

Scientific Research Applications

DMP785 has been extensively studied for its potential application in neurological research. As a selective NR2B antagonist, DMP785 can modulate N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide receptor activity and affect synaptic plasticity and learning and memory processes. Studies have shown that DMP785 can improve cognitive deficits in animal models of Alzheimer's disease and traumatic brain injury. DMP785 has also been shown to have potential therapeutic effects in the treatment of depression, anxiety, and addiction.

properties

IUPAC Name

N-(2,5-dichlorophenyl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O3S/c1-21(19,20)17-6-2-3-9(8-17)13(18)16-12-7-10(14)4-5-11(12)15/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMLTGLOFIJVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide

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